molecular formula C11H13N3OS B1478363 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol CAS No. 2097992-92-0

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol

Cat. No.: B1478363
CAS No.: 2097992-92-0
M. Wt: 235.31 g/mol
InChI Key: PGQKYYPNSADQEZ-UHFFFAOYSA-N
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Description

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . This compound interacts with various enzymes, proteins, and other biomolecules, including PI3Kα, PI3Kγ, and PI3Kδ, exhibiting potent inhibitory activity with nanomolar IC50 values . The nature of these interactions involves binding to the kinase through key hydrogen bonds, which is essential for its inhibitory potency .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by targeting the PI3K signaling pathway, which is critical for cell growth, survival, proliferation, and differentiation . By inhibiting PI3K, this compound can affect cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for tumor-targeted therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly PI3K enzymes . The compound’s thiazolo[5,4-b]pyridine core is directly involved in binding to the kinase, forming key hydrogen bonds that inhibit the enzyme’s activity . This inhibition leads to downstream effects on cell signaling pathways and gene expression, contributing to its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity with minimal adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations for its use in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s metabolism can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and safety, making it essential to study its transport and distribution patterns .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c15-8-3-6-14(7-4-8)11-13-9-2-1-5-12-10(9)16-11/h1-2,5,8,15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQKYYPNSADQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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